molecular formula C28H21BrN2O3 B3265306 N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide CAS No. 403845-85-2

N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide

Cat. No.: B3265306
CAS No.: 403845-85-2
M. Wt: 513.4 g/mol
InChI Key: CFRNRBSDYIHTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide is a bis-benzamide derivative featuring a 2-bromobenzamido group and a 2-benzoyl-4-methylphenyl substituent. The compound’s design incorporates bromine, a heavy atom that may influence both electronic properties and binding affinity, as seen in related benzamides .

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-[(2-bromobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21BrN2O3/c1-18-15-16-25(22(17-18)26(32)19-9-3-2-4-10-19)31-28(34)21-12-6-8-14-24(21)30-27(33)20-11-5-7-13-23(20)29/h2-17H,1H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRNRBSDYIHTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of 2-benzoyl-4-methylphenylamine: This intermediate can be synthesized by the Friedel-Crafts acylation of 4-methylaniline with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of 2-bromobenzoyl chloride: This can be prepared by the reaction of 2-bromobenzoic acid with thionyl chloride.

    Coupling Reaction: The final step involves the reaction of 2-benzoyl-4-methylphenylamine with 2-bromobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural Comparisons

Table 1: Structural Features of Selected Benzamides
Compound Name Substituents/Functional Groups Key Structural Differences
Target Compound 2-Bromobenzamido, 2-benzoyl-4-methylphenyl Unique bis-benzamide scaffold
4-Bromo-N-(2-nitrophenyl)benzamide Bromo, nitro groups Nitro group at para position on aniline
N-(4-Bromo-2-fluorophenyl)-2,4-dimethoxybenzamide Bromo, fluoro, methoxy groups Fluorine and methoxy substituents
[125I]PIMBA (Sigma receptor ligand) Iodo, methoxy, piperidinyl-ethyl Radioiodinated for imaging; piperidine moiety
Rip-B (Antimicrobial/anticancer) 3,4-Dimethoxyphenethylamine, benzamide Ethylamine linker; methoxy groups

Key Observations :

  • The target compound’s bromine substitution contrasts with iodine in [125I]PIMBA, which is critical for radiolabeling and imaging applications .
  • Unlike 4-bromo-N-(2-nitrophenyl)benzamide , the target lacks a nitro group but introduces a methyl group on the phenyl ring, which may enhance lipophilicity and metabolic stability.

Key Observations :

  • Sigma receptor targeting : Benzamides like [125I]PIMBA show high affinity for sigma receptors (Bmax = 1800 fmol/mg protein in DU-145 cells) . The target compound’s bromine and benzoyl groups may similarly enhance receptor binding, though experimental validation is needed.
  • Antimicrobial vs. anticancer activity : Rip-B derivatives with ethylamine linkers and methoxy groups exhibit dual activity . The target compound’s bulkier substituents (benzoyl, bromine) may prioritize anticancer over antimicrobial effects due to steric hindrance.

Physicochemical Properties

  • Melting points : Rip-B derivatives melt at ~90°C , while halogenated analogs (e.g., bromo/fluoro) may exhibit higher melting points due to increased molecular rigidity.
  • Solubility : Methoxy groups in enhance solubility compared to bromine, which is hydrophobic. The target compound’s solubility profile may require formulation optimization.

Biological Activity

N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamide derivatives, which are known for their diverse pharmacological properties, including enzyme inhibition and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

CNC O c1ccc Br cc1\text{CNC O c1ccc Br cc1}

This structure features both aromatic and aliphatic components, facilitating interactions with various biological targets. The presence of the bromobenzamido group is particularly significant, as it may influence the compound's reactivity and biological activity.

This compound is hypothesized to interact with specific enzymes or receptors in biological systems. The mechanism likely involves:

  • Hydrogen Bonding : The amide group can form hydrogen bonds with target proteins.
  • π-Stacking Interactions : The aromatic rings may engage in π-stacking interactions, influencing enzyme activity and cellular signaling pathways.

Research indicates that compounds with similar structures often modulate enzyme functions by altering their flexibility and stability, thereby affecting their catalytic efficiency .

Enzyme Inhibition

Recent studies have explored the inhibitory effects of benzamide derivatives on various enzymes, particularly those involved in neurodegenerative diseases like Alzheimer's. For instance, compounds structurally related to this compound have shown promising results as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1):

CompoundTarget EnzymeIC50 (µM)
N-(2-benzoyl-4-methylphenyl)-2-(3-bromobenzamido)benzamideAChE0.056
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)AChE0.046
JW8BACE19.01

These findings suggest that this compound may exhibit similar inhibitory properties, warranting further investigation into its potential as a therapeutic agent for Alzheimer's disease .

Anticancer Activity

The anticancer potential of benzamide derivatives has also been a focus of research. Studies have indicated that certain benzamides can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth. Although specific data for this compound is limited, its structural analogs have demonstrated significant anticancer activity.

Case Studies

Several case studies highlight the biological activity of benzamide derivatives:

  • Study on AChE Inhibition : A recent study synthesized multiple benzamide derivatives and evaluated their inhibitory effects on AChE. The most potent inhibitors displayed IC50 values significantly lower than existing treatments, suggesting a potential for developing new therapeutic agents against Alzheimer's .
  • Anticancer Screening : Research involving a series of benzamide compounds revealed that modifications to the benzamide structure could enhance cytotoxicity against various cancer cell lines. This underscores the importance of structural optimization in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-benzoyl-4-methylphenyl)-2-(2-bromobenzamido)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.